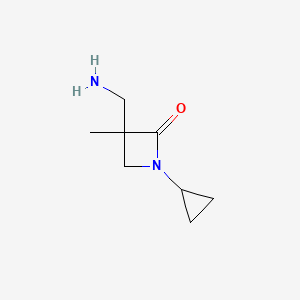

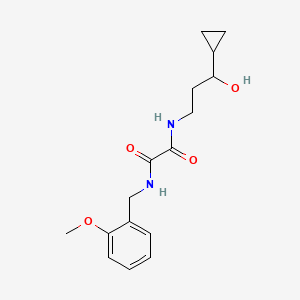

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are classified as primary, secondary, or tertiary depending on the number of organic groups attached to the nitrogen atom .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one” would undergo are not available in the sources I found.Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like mass, color, and volume, which can be measured without changing the composition of the sample . Chemical properties describe the characteristic ability of a substance to react to form new substances . The specific physical and chemical properties of “this compound” are not available in the sources I found.Mécanisme D'action

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. This compound enhances the activity of AMPA receptors by increasing the opening probability of the receptor ion channel, resulting in increased synaptic transmission and improved cognitive function.

Biochemical and Physiological Effects

This compound has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters that are involved in cognitive function and memory. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. These biochemical and physiological effects contribute to the cognitive-enhancing effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic transmission. This compound also has a long half-life, which allows for sustained cognitive-enhancing effects. However, this compound has poor aqueous solubility, which can limit its use in certain experimental settings. In addition, the effects of this compound on cognitive function may vary depending on the dose and timing of administration.

Orientations Futures

Future research on 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one could focus on its potential as a treatment for cognitive impairments, such as Alzheimer's disease and schizophrenia. This compound could also be studied in combination with other cognitive enhancers, such as cholinesterase inhibitors and NMDA receptor antagonists, to determine if they have additive or synergistic effects. In addition, the effects of this compound on other neurotransmitter systems, such as the serotonin and noradrenaline systems, could be explored to better understand its mechanism of action.

Méthodes De Synthèse

The synthesis of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one involves the reaction of cyclopropylamine with 3-methyl-2-oxoazetidine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 150-152°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Applications De Recherche Scientifique

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that this compound improves memory and learning in various tasks, such as object recognition, spatial memory, and fear conditioning. In human studies, this compound has been shown to improve cognitive function in healthy individuals and those with cognitive impairments, such as Alzheimer's disease and schizophrenia.

Propriétés

IUPAC Name |

3-(aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERPWDPNKREKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

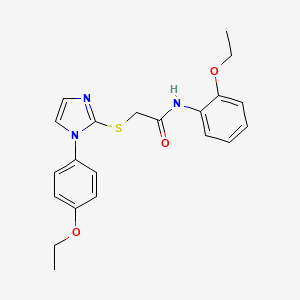

![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)

![N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677435.png)

![N-(4-ethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2677438.png)

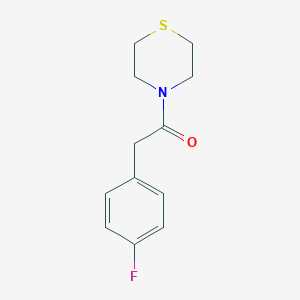

methanone](/img/structure/B2677441.png)

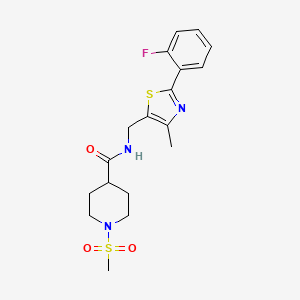

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677445.png)